N-(5-フルオロ-3-(3-ヒドロキシプロピル)ピリジン-2-イル)-ピバロイルアミド

説明

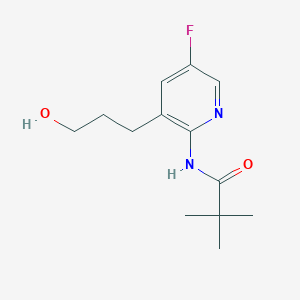

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and a pivalamide group

科学的研究の応用

鈴木・宮浦クロスカップリング反応

N-(5-フルオロ-3-(3-ヒドロキシプロピル)ピリジン-2-イル)-ピバロイルアミド: は、鈴木・宮浦クロスカップリング反応において潜在的なホウ素試薬として役立つ可能性があります。 この反応は、有機化学における炭素-炭素結合形成の重要な方法であり、医薬品、農薬、有機材料など、さまざまな化学化合物の合成に広く用いられています .

標的タンパク質分解

この化合物は、ヘテロ環式デグロンイマーの開発に利用できます。これは、E3ユビキチンリガーゼに結合し、特定のタンパク質の標的分解につながる分子です。 このアプローチは、機能不全または過剰発現したタンパク質の分解が有益な疾患の治療に治療上の可能性を秘めています .

有機ホウ素試薬開発

有機ホウ素化合物として、この化合物は、新しい有機ホウ素試薬の開発において特定の特性に合わせて調整できる可能性があります。 これらの試薬は、その安定性、調製容易性、環境への優しさから、現代の合成化学において不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide typically involves the following steps:

Fluorination: Introduction of a fluorine atom at the 5-position of the pyridine ring.

Alkylation: Attachment of a 3-hydroxypropyl group to the 3-position of the pyridine ring.

Amidation: Formation of the pivalamide group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Formation of ketones or aldehydes.

Reduction Products: Formation of alcohols or amines.

Substitution Products: Formation of new derivatives with different functional groups.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Material Science: Incorporated into polymers for enhanced properties.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Biochemical Probes: Used in studies to understand biological pathways.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

作用機序

The mechanism of action of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pivalamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

- N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-acetamide

- N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-benzamide

- N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-butyramide

Comparison:

- Structural Differences: Variations in the amide group (e.g., pivalamide vs. acetamide) can influence the compound’s properties.

- Biological Activity: Differences in biological activity due to changes in molecular interactions.

- Chemical Stability: Variations in stability under different conditions.

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide stands out due to its unique combination of a fluorinated pyridine ring and a bulky pivalamide group, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide is a synthetic organic compound notable for its unique structural features, including a fluorinated pyridine ring and a bulky pivalamide group. These characteristics suggest potential biological activities that warrant investigation, particularly in the realms of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide |

| Molecular Formula | C13H19FN2O2 |

| Molecular Weight | 254.30 g/mol |

| CAS Number | 1228665-80-2 |

The presence of the fluorine atom at the 5-position of the pyridine ring is critical for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide is hypothesized to act primarily as an enzyme inhibitor. The compound's structural features facilitate binding to specific enzymes or receptors, which can modulate various biological pathways. Research indicates that the fluorinated pyridine moiety enhances binding affinity, potentially leading to significant biological effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. The inhibition mechanism typically involves the formation of a stable complex between the enzyme and the compound, preventing substrate access or altering the enzyme's conformation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have evaluated the compound's efficacy against L1210 mouse leukemia cells. Results indicated potent inhibition of cell proliferation, with IC50 values observed in the nanomolar range. This suggests a strong potential for N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Initial findings indicate favorable properties that could support its development as a drug candidate.

Comparative Analysis with Analogous Compounds

To contextualize the biological activity of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-acetamide | Acetamide instead of pivalamide | Moderate inhibition |

| N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-benzamide | Benzamide group | Lower potency |

| N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-butyramide | Butyramide group | Similar activity |

This comparison highlights how variations in the amide group influence both chemical stability and biological activity.

特性

IUPAC Name |

N-[5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2/c1-13(2,3)12(18)16-11-9(5-4-6-17)7-10(14)8-15-11/h7-8,17H,4-6H2,1-3H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCBHENIVPFSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。